

# A Comparative Analysis of Ampelopsin and Myricetin on Inflammatory Pathways

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## Compound of Interest

Compound Name: Ampelopsin A

Cat. No.: B1665483

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An objective comparison of the anti-inflammatory properties of **Ampelopsin** and Myricetin, supported by experimental data, for researchers, scientists, and drug development professionals.

Ampelopsin, also known as dihydromyricetin (DHM), and myricetin are naturally occurring flavonoids that have garnered significant attention for their potent anti-inflammatory activities. [1][2][3] Both compounds, sharing a similar chemical backbone, exhibit remarkable potential in mitigating inflammatory responses through various mechanisms. This guide provides a comparative study of their effects on key inflammatory mediators and signaling pathways, supported by experimental data to aid in research and drug development.

## Inhibition of Pro-inflammatory Mediators

Both **Ampelopsin** and myricetin have been demonstrated to effectively suppress the production of several key mediators of inflammation. In various in vitro and in vivo models, these flavonoids have shown the ability to reduce the expression and release of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-6 (IL-6), and interleukin-1 $\beta$  (IL-1 $\beta$ ).[4][5][6]

Studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that myricetin dose-dependently inhibits the production of NO and the expression of iNOS and COX-2.[7] Similarly, ampelopsin has been found to significantly inhibit the release of NO and pro-inflammatory cytokines like IL-1 $\beta$ , IL-6, and TNF- $\alpha$  in a dose-dependent manner in

RAW264.7 macrophages.[5][8] In microglial cells, ampelopsin pre-treatment decreased the production of NO and prostaglandin E2 (PGE2) and suppressed the expression of iNOS and COX-2 at both mRNA and protein levels.[4]

The following table summarizes the inhibitory effects of **Ampelopsin** and Myricetin on key pro-inflammatory mediators.

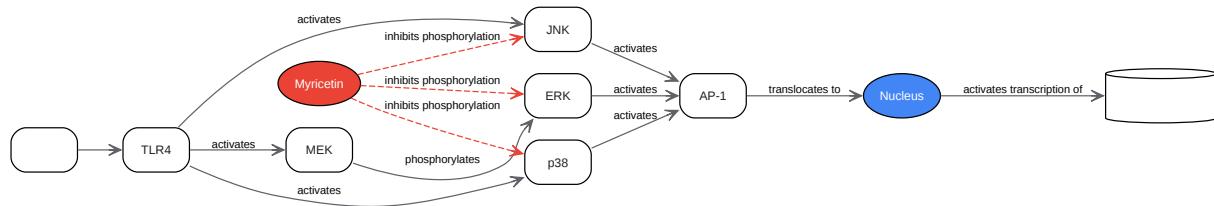
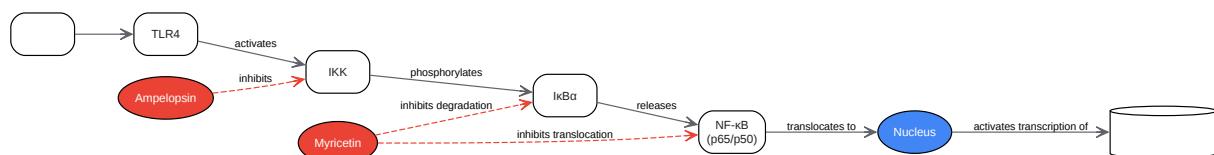
Inflammatory Mediator	Ampelopsin	Myricetin	Cell/Animal Model
Nitric Oxide (NO)	Significant inhibition	Dose-dependent suppression	LPS-stimulated RAW264.7 macrophages, BV2 and primary microglia cells
iNOS	Suppressed expression	Dose-dependent suppression	LPS-stimulated RAW264.7 macrophages, BV2 and primary microglia cells
COX-2	Suppressed expression	Dose-dependent suppression	LPS-stimulated RAW264.7 macrophages, BV2 and primary microglia cells
TNF- $\alpha$	Obvious reduction	Significant inhibition	LPS-stimulated RAW264.7 macrophages, BV2 and primary microglia cells
IL-6	Obvious reduction	Significant inhibition	LPS-stimulated RAW264.7 macrophages, BV2 and primary microglia cells
IL-1 $\beta$	Obvious reduction	Significant inhibition	LPS-stimulated RAW264.7 macrophages

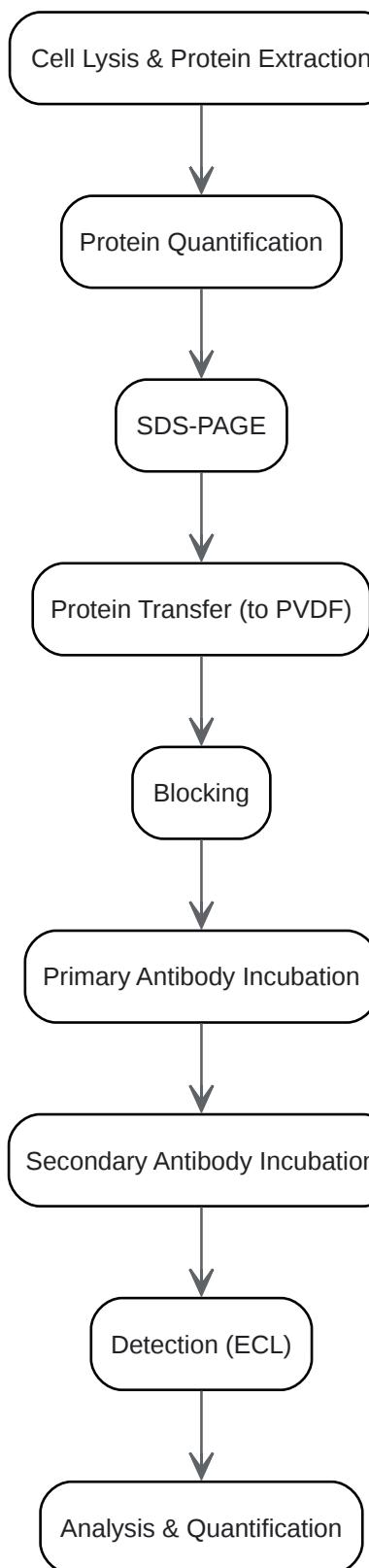
## Modulation of Signaling Pathways

The anti-inflammatory effects of **Ampelopsin** and myricetin are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

#### NF-κB Signaling Pathway:

Both compounds have been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. Ampelopsin suppresses LPS-induced activation of the IκB/NF-κB pathway and has been shown to inhibit IκB kinase (IKK) phosphorylation, IκB phosphorylation, and subsequent NF-κB nuclear translocation.<sup>[5][8]</sup> Myricetin also demonstrates a potent inhibitory effect on NF-κB activation by suppressing the degradation of IκB $\alpha$  and preventing the nuclear translocation of the p65 subunit of NF-κB.<sup>[6]</sup>



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